Product packaging for Magnolin(Cat. No.:CAS No. 1275595-33-9)

Magnolin

Katalognummer: B020458
CAS-Nummer: 1275595-33-9
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: MFIHSKBTNZNJIK-RZTYQLBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Magnolin is a naturally occurring furofuranoid lignan, abundantly present in various Magnolia species, recognized for its potent and selective inhibition of extracellular signal-regulated kinases (ERKs). This compound specifically targets the active pockets of ERK1 and ERK2 with notable IC50 values of 87 nM and 16.5 nM, respectively, thereby effectively suppressing the Ras/ERKs/RSK2 signaling axis [ ][ ]. Key Research Applications and Mechanisms: Antimetastatic Agent: this compound demonstrates robust efficacy in inhibiting cancer cell migration and invasion. Research shows it suppresses epithelial-to-mesenchymal transition (EMT) by modulating key markers, including the upregulation of E-cadherin and downregulation of N-cadherin, Vimentin, and Snail [ ]. Multifaceted Anticancer Activity: Studies reveal its broad-spectrum potential against various cancer types, including lung, cervical, breast, and prostate cancers, through mechanisms such as cell cycle arrest (G1 and G2/M phases), induction of apoptosis, and anti-proliferative effects [ ][ ]. Signaling Pathway Modulation: Beyond the ERK pathway, this compound has been shown to inhibit the JNK/Sp1/MMP15 signaling axis, thereby suppressing the tumor microenvironment and metastasis in cervical cancer models. It also inhibits NF-κB transactivation and COX-2 expression, highlighting its multi-target action [ ][ ]. Research Use: This product is supplied for chemical and biological research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product data sheet for detailed protocols on solubility, storage, and in vitro application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O7 B020458 Magnolin CAS No. 1275595-33-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-24-17-7-6-13(8-18(17)25-2)21-15-11-30-22(16(15)12-29-21)14-9-19(26-3)23(28-5)20(10-14)27-4/h6-10,15-16,21-22H,11-12H2,1-5H3/t15-,16-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIHSKBTNZNJIK-RZTYQLBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953134
Record name 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31008-18-1
Record name Magnolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031008181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dimethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDIORESINOL DIMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95DA2NWV8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Isolation and Characterization Methodologies for Magnolin

Isolation of Magnolin

The isolation of this compound typically involves extraction from the plant material, followed by purification steps. For instance, this compound can be extracted from the dried flower buds of Magnolia fargesii nih.gov or Magnolia flos researchgate.net. A common extraction method involves the use of 75% ethanol, often facilitated by microwave-assisted extraction, with optimized conditions such as a temperature of 76 °C for 800 seconds researchgate.net.

Following extraction, purification is crucial to obtain this compound in high purity. High-performance liquid chromatography (HPLC) is a widely utilized technique for this purpose, capable of confirming purity levels exceeding 99.0% nih.govresearchgate.net. Other preparative chromatographic methods, such as high-speed counter-current chromatography (HSCCC), have also been successfully employed for the isolation and purification of related phenolic compounds like honokiol (B1673403) and magnolol (B1675913) from Magnolia officinalis researchgate.netnih.gov. These methods often involve specific two-phase solvent systems to achieve effective separation researchgate.netnih.gov.

Advanced Extraction Technologies

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and identification of chemical compounds. For this compound, Mass Spectrometry and Ultraviolet-Visible Spectroscopy are key techniques.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound aspect-analytics.comgithub.io. For this compound, MS is a vital tool in its characterization and structural confirmation.

In the analysis of lignans (B1203133), including this compound, from sources like Magnoliae Flos, techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are employed nih.gov. This method allows for the identification of this compound by comparing its mass spectra and retention behavior with reference substances or literature data nih.gov. High-resolution mass spectrometry techniques, such as UHPLC-Q-Exactive Orbitrap MS, are particularly valuable for the precise identification and characterization of complex phytochemicals due to their accurate mass measurements and detailed structural analysis capabilities mdpi.com.

For related compounds like honokiol and magnolol, LC-MS/MS methods utilize selected reaction monitoring (SRM) mode with specific precursor-ion/product ion pairs for quantification. For example, a precursor-ion/product ion pair of m/z 265 → m/z 224 for honokiol and m/z 265 → m/z 247 for magnolol has been reported nih.gov. While these specific fragmentation patterns are for related compounds, they illustrate the type of detailed information MS can provide for structural confirmation of lignans like this compound. The technique also allows for the elucidation of plausible fragmentation pathways, aiding in the complete structural characterization mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy is a technique that measures the absorption or transmission of discrete wavelengths of UV or visible light through a sample technologynetworks.com. This absorption is influenced by the sample's composition and provides insights into the electronic transitions within the molecule, which are characteristic of its functional groups and chromophores technologynetworks.comazooptics.com.

The output of UV-Vis spectroscopy is typically an absorption spectrum, which plots absorbance against wavelength technologynetworks.comupi.edu. For this compound, UV spectra are used in conjunction with mass spectra and retention behavior for identification nih.gov. The presence of characteristic absorption bands at specific wavelengths (λmax) and their intensities are crucial for identifying functional groups and chromophores within the this compound molecule azooptics.com. For instance, the detection wavelength for this compound in HPLC analysis has been reported at 238 nm researchgate.net. This specific wavelength indicates a strong absorption in the UV region, which is typical for compounds with conjugated systems, such as the biphenyl (B1667301) structure present in lignans like this compound azooptics.comresearchgate.net. By analyzing these spectral features, researchers can infer aspects of this compound's molecular structure and confirm its identity.

Pharmacological Mechanisms of Magnolin in Biological Systems

Cellular and Molecular Targets of Magnolin

This compound exerts its biological effects by interacting with specific cellular and molecular components, leading to the modulation of critical intracellular signaling pathways. These targets include various kinases, transcription factors, and enzymes involved in cell proliferation, survival, inflammation, and metastasis.

Signaling Pathway Modulation by this compound

This compound demonstrates a notable capacity to modulate several pivotal signaling pathways, thereby influencing cellular processes.

This compound has been identified as a direct inhibitor of the Extracellular Signal-Regulated Kinases (ERK) 1 and ERK2. It targets the active pockets of these kinases, competing with adenosine (B11128) triphosphate (ATP), and exhibits inhibitory concentration 50 (IC50) values of 87 nM for ERK1 and 16.5 nM for ERK2 nih.govmedchemexpress.com. This direct inhibition of ERK1 and ERK2 kinase activities is a crucial mechanism of this compound's action.

Downstream of ERK, this compound effectively inhibits the phosphorylation of p90 Ribosomal S6 Kinase 2 (RSK2) at Thr359/Ser363 nih.govresearchgate.net. This suppression extends to RSK2 downstream signaling molecules, including activating transcription factor 1 (ATF1) and c-Jun nih.govresearchgate.net. The inhibition of the ERK/RSK2 axis by this compound leads to the suppression of the G1/S cell cycle transition, consequently inhibiting cell proliferation nih.gov. Furthermore, this compound has been shown to inhibit cell migration and invasion by targeting the ERKs/RSK2 signaling pathway. This effect is mediated by its ability to suppress nuclear factor-kappa B (NF-κB) transactivation activity and abrogate epidermal growth factor (EGF)-induced cyclooxygenase-2 (COX-2) protein levels medchemexpress.comnih.gov. This compound also suppresses the gene expression and activity of matrix metalloproteinase (MMP)-2 and MMP-9, which are crucial for cell invasion and metastasis nih.gov. Importantly, studies indicate that this compound's inhibitory effects are selective, as p38 kinases and Jun N-terminal kinases (JNKs), other members of the Mitogen-Activated Protein Kinase (MAPK) family, are not significantly involved in this compound-mediated inhibitory signaling nih.govresearchgate.net.

Table 1: this compound's Inhibitory Effects on ERK/RSK2 Pathway Components

Pathway ComponentEffect of this compoundIC50 (if applicable)Reference
ERK1 Kinase ActivityInhibition87 nM nih.govmedchemexpress.com
ERK2 Kinase ActivityInhibition16.5 nM nih.govmedchemexpress.com
p90RSKs Phosphorylation (Thr359/Ser363)InhibitionNot specified nih.govresearchgate.net
ATF1Downstream InhibitionNot specified nih.govresearchgate.net
c-JunDownstream InhibitionNot specified nih.govresearchgate.net
NF-κB Transactivation ActivitySuppressionNot specified medchemexpress.comnih.gov
COX-2 Protein Levels (EGF-induced)AbrogationNot specified medchemexpress.comnih.gov
MMP-2 Gene Expression/ActivitySuppressionNot specified nih.gov
MMP-9 Gene Expression/ActivitySuppressionNot specified nih.gov

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs various cellular processes, including cell cycle progression, proliferation, survival, and angiogenesis spandidos-publications.comwikipedia.orgmdpi.comqiagen.com. Dysregulation of this pathway is frequently observed in various cancers, promoting uncontrolled cell growth and resistance to therapies wikipedia.orgmdpi.com.

Research indicates that this compound, or its closely related compound Magnolol (B1675913), can regulate this pathway. Specifically, Magnolol has been shown to suppress the phosphorylation of key components within this cascade, including AKT, mTOR, S6 Kinase (S6K), and Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4EBP1) spandidos-publications.com. This suppressive effect on the PI3K/AKT/mTOR pathway contributes to the anti-angiogenic activity observed with Magnolol spandidos-publications.com. While the direct effects of this compound on this pathway are often discussed in conjunction with Magnolol, the principle of inhibiting these phosphorylation events suggests a mechanism by which this compound could exert its anti-proliferative and anti-angiogenic effects.

Table 2: this compound/Magnolol's Impact on PI3K/AKT/mTOR Pathway

Pathway ComponentEffect of this compound/MagnololMechanism/OutcomeReference
AKT PhosphorylationSuppressionAnti-angiogenic effect spandidos-publications.com
mTOR PhosphorylationSuppressionAnti-angiogenic effect spandidos-publications.com
S6K PhosphorylationSuppressionAnti-angiogenic effect spandidos-publications.com
4EBP1 PhosphorylationSuppressionAnti-angiogenic effect spandidos-publications.com

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor involved in inflammatory responses, cell proliferation, and survival researchgate.net. This compound exhibits significant suppressive effects on the NF-κB signaling pathway. It inhibits NF-κB transactivation activity, partly by suppressing the ERKs/RSK2 signaling pathway medchemexpress.comnih.gov.

Further mechanistic studies reveal that this compound inhibits the nuclear translocation of the p65 subunit of NF-κB and suppresses the phosphorylation of IκBα, a key inhibitor of NF-κB oup.comtandfonline.com. By inhibiting NF-κB activation, this compound reduces the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) oup.com. It also decreases the expression of inducible nitric oxide synthase (iNOS) and COX-2 oup.com. This comprehensive suppression of the NF-κB pathway contributes to this compound's potent anti-inflammatory effects, as demonstrated in various models, including its significant anti-inflammatory activity in chondrocytes, leading to the alleviation of osteoarthritis tandfonline.com.

Table 3: this compound's Suppression of NF-κB Pathway

Pathway Component/EffectOutcome of this compound TreatmentReference
NF-κB Transactivation ActivityInhibition medchemexpress.comnih.gov
p65-NFκB Nuclear TranslocationInhibition oup.comtandfonline.com
IκBα PhosphorylationSuppression oup.comtandfonline.com
PGE2 ProductionDecrease oup.com
NO ProductionDecrease oup.com
COX-2 ExpressionDecrease oup.com
iNOS ExpressionDecrease oup.com

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cellular communication system that transmits extracellular signals to the nucleus, regulating fundamental processes such as cell growth, division, differentiation, and apoptosis qiagen.comthermofisher.comabcam.com. The MAPK pathway comprises several distinct modules, including ERK, JNK, and p38 kinase thermofisher.comabcam.com.

As detailed previously, this compound directly targets and inhibits ERK1 and ERK2, which are key components of the classical ERK/MAPK pathway nih.govmedchemexpress.com. This interaction is central to this compound's ability to suppress cell proliferation and transformation nih.gov. However, research indicates that this compound's inhibitory effects within the MAPK family are selective. Specifically, p38 kinases and JNKs are generally not involved in the inhibitory signaling mediated by this compound nih.govresearchgate.net. This selectivity suggests that this compound primarily modulates the ERK branch of the broader MAPK pathway, contributing to its specific pharmacological profile.

Table 4: this compound's Specificity within MAPK Signaling

MAPK Family MemberThis compound's EffectReference
ERK1Inhibition nih.govmedchemexpress.comresearchgate.net
ERK2Inhibition nih.govmedchemexpress.comresearchgate.net
p38 KinasesNo significant involvement nih.govresearchgate.net
JNKsNo significant involvement nih.govresearchgate.net

The Wnt/β-catenin signaling pathway is an evolutionarily conserved pathway critical for embryonic development and adult tissue homeostasis, with its aberrant activation frequently implicated in various cancers frontiersin.orgmdpi.com. This pathway involves the stabilization and nuclear translocation of β-catenin, which then acts as a co-transcription factor to activate target genes frontiersin.orgmedsci.org.

While research on this compound's direct modulation of the Wnt/β-catenin pathway is limited in the provided search results, studies on its closely related compound, Magnolol, offer insights into potential mechanisms. Magnolol has been shown to inhibit the proliferation, migration, and invasion of cancer cells by inhibiting β-catenin nuclear translocation and subsequently disrupting downstream Wnt/β-catenin signaling frontiersin.orgmdpi.com. This suggests a potential mechanism by which compounds from Magnolia species, including this compound, might influence this pathway, although specific research directly linking this compound to Wnt/β-catenin modulation was not explicitly found in the current search.

Enzyme Inhibition by this compound

This compound's pharmacological profile also includes its ability to modulate the activity and expression of various enzymes crucial for disease progression.

This compound has demonstrated inhibitory effects on certain matrix metalloproteinases (MMPs), which are enzymes involved in extracellular matrix degradation and are implicated in processes like tumor invasion and metastasis. Specifically, this compound has been shown to significantly downregulate the expression of MMP-2 and MMP-9 in MDA-MB-231 breast cancer cells researchgate.net. Additionally, this compound inhibits MMP-15 transcription and translation in cervical cancer cells by modulating the JNK/Sp1 signaling axis, thereby suppressing tumor invasion and metastasis nih.gov. While research indicates the involvement of Magnolia officinalis extracts or other lignans (B1203133) like Magnolol in inhibiting various MMPs, direct evidence for this compound's specific inhibition of MMP-1, MMP-3, and MMP-13 is limited in the provided search results.

Table 2: this compound's Modulation of Matrix Metalloproteinases

EnzymeEffect of this compoundCell/ContextReference
MMP-2Downregulated expressionMDA-MB-231 breast cancer cells researchgate.net
MMP-9Downregulated expressionMDA-MB-231 breast cancer cells researchgate.net
MMP-15Inhibited transcription and translationCervical cancer cells nih.gov

This compound, referred to as epithis compound, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce nitric oxide (NO) production. This effect is mediated through its influence on the Extracellular signal-regulated kinases (ERK) pathway nih.gov. In a study investigating cyclophosphamide-induced oxidative stress, this compound was observed to upregulate the expression of iNOS and COX-2 in liver and kidney tissues bohrium.com. This indicates a complex and context-dependent modulation of these inflammatory enzymes by this compound.

Table 3: this compound's Modulation of COX-2 and iNOS Expression

EnzymeEffect of this compoundContextReference
iNOSInhibited expression and NO productionVia ERK pathway nih.gov
iNOSUpregulated expressionCyclophosphamide-induced oxidative stress (liver and kidney) bohrium.com
COX-2Upregulated expressionCyclophosphamide-induced oxidative stress (liver and kidney) bohrium.com

This compound exhibits a dual and context-dependent effect on caspase activity. In MDA-MB-231 breast cancer cells, this compound was found to upregulate cleaved caspases 3 and 9, thereby promoting apoptosis researchgate.net. Conversely, in a rat model of contrast-induced nephropathy, this compound decreased renal caspase-3 activity, suggesting an anti-apoptotic or protective effect in the context of kidney injury phcogrev.com. While other lignans from Magnolia officinalis, such as Magnolol, have been extensively reported to activate caspases 3, 8, and 9 in various cancer cell lines, direct evidence for this compound's modulation of Caspase-8 was not explicitly found in the provided search results.

Table 4: this compound's Modulation of Caspase Activity

CaspaseEffect of this compoundContextReference
Caspase-3Upregulated (cleaved)MDA-MB-231 breast cancer cells researchgate.net
Caspase-9Upregulated (cleaved)MDA-MB-231 breast cancer cells researchgate.net
Caspase-3Decreased activityRenal tissue in contrast-induced nephropathy (rats) phcogrev.com

Current research primarily indicates that extracts from Magnolia officinalis and other active constituents, such as Honokiol (B1673403), are involved in modulating β-secretase (BACE1) activity. These compounds have been shown to inhibit BACE1 expression and activity, leading to a reduction in amyloid-beta (Aβ) accumulation, a key pathological feature of Alzheimer's disease researchgate.netnih.govresearchgate.netfrontiersin.org. However, direct evidence specifically linking this compound to the modulation of β-secretase activity was not found in the provided literature.

Receptor Interactions and Ligand-Binding Studies

This compound's mechanism of action involves direct interactions with crucial cellular receptors and signaling molecules, affecting their activity and downstream pathways.

This compound has been identified as a direct inhibitor of extracellular signal-regulated kinase 1 (ERK1) and ERK2 kinase activities. Research indicates that this compound targets the active pockets of these kinases by competing with adenosine triphosphate (ATP) guidetopharmacology.orgctdbase.orgwikipedia.org. This competitive binding leads to the inhibition of ERK1 and ERK2 with notable half-maximal inhibitory concentration (IC50) values. For ERK1, the IC50 is reported as 87 nM, while for ERK2, it is 16.5 nM guidetopharmacology.orgctdbase.orgwikipedia.org. The inhibition of ERK1 and ERK2 by this compound subsequently suppresses the phosphorylation of ribosomal S6 kinase 2 (RSK2) and the transactivation activities of downstream target proteins, including activating transcription factor 1 (ATF1) and activator protein 1 (AP-1) guidetopharmacology.orgwikipedia.org. This targeting mechanism ultimately contributes to the suppression of cell proliferation and transformation guidetopharmacology.orgwikipedia.org.

Table 1: this compound's Inhibitory Potency on ERK1 and ERK2

Target KinaseIC50 (nM)Mechanism of InhibitionReference
ERK187ATP-competitive guidetopharmacology.orgctdbase.orgwikipedia.org
ERK216.5ATP-competitive guidetopharmacology.orgctdbase.orgwikipedia.org

This compound has been shown to induce apoptotic cell death in human prostate cancer cells, a process associated with significant inhibition of phosphorylated epidermal growth factor receptor (pEGFR), phosphorylated phosphatidylinositol 3-kinase (pPI3K), and phosphorylated Akt (pAkt) tcmsp-e.com. Treatment with this compound results in a sustained decrease in the level of phosphorylated Akt, leading to the inhibition of its kinase activity tcmsp-e.com. Furthermore, this compound treatment causes a reduction in the Ser136 phosphorylation of Bad, a proapoptotic protein and a downstream target of Akt tcmsp-e.com. These findings suggest that one of the mechanisms underlying this compound's apoptotic activity involves its influence on epidermal growth factor receptor (EGFR)-mediated signaling transduction pathways tcmsp-e.com.

Cellular Processes Affected by this compound

Beyond its direct receptor interactions, this compound profoundly influences several critical cellular processes.

This compound demonstrates the ability to regulate the cell cycle, a fundamental process controlling cell growth and division labsolu.ca. It has been found to suppress cell proliferation and transformation by impairing the G1/S cell-cycle transition wikipedia.org. Additionally, this compound has been shown to inhibit the cell cycle at both the G1 and G2/M phases. This regulation prevents cells from progressing through the cell cycle, thereby hindering uncontrolled growth.

A significant pharmacological effect of this compound is its capacity to induce apoptosis, or programmed cell death, in various cancer cell lines tcmsp-e.com. The mechanisms underlying this compound-induced apoptosis are multifaceted:

Caspase Activation: this compound upregulates the expression of cleaved caspases 3 and 9. It also leads to the cleavage of procaspase-8, -9, and -3 tcmsp-e.com. The activation of the caspase cascade is a major effector mechanism in apoptosis.

Bcl-2 Family Modulation: this compound downregulates the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). It also causes the translocation of Bax, a pro-apoptotic protein, to the mitochondrial membrane tcmsp-e.com.

Mitochondrial Pathway: The translocation of Bax is accompanied by the release of cytochrome c from mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway tcmsp-e.com. This compound also triggers the loss of mitochondrial membrane potential.

PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) is observed, indicating DNA damage and activation of repair pathways or cell death tcmsp-e.com.

Other Apoptosis-Related Proteins: In some oral cancer cells, this compound increases the expression of heme oxygenase-1 (HO-1) and cleaved caspase-3, while decreasing cellular inhibitor of apoptosis protein 1 (cIAP-1) expression.

Extrinsic and Intrinsic Pathways: Studies indicate that this compound can induce both extrinsic and intrinsic apoptosis mechanisms.

These pro-apoptotic effects have been observed in various cancer cell lines, including MDA-MB-231 breast cancer cells, human prostate cancer cells tcmsp-e.com, HSC-3 and SCC-9 oral cancer cells, and bladder cancer cells.

This compound consistently demonstrates potent anti-proliferative effects across a range of cancer cells wikipedia.org. This inhibition of cell proliferation is a direct consequence of its ability to interfere with cell cycle progression and induce apoptosis. Key findings related to its anti-proliferative activity include:

Reduced Cell Viability: this compound significantly decreases the viability of treated cells.

Inhibition of DNA Synthesis and Colony Formation: It reduces the rate of EdU incorporation (a measure of DNA synthesis) and diminishes the colony-forming capacity of cancer cells.

Signaling Pathway Modulation: The anti-proliferative effects are largely attributed to the inhibition of the Ras/ERK/RSK2 signaling pathway guidetopharmacology.orgctdbase.orgwikipedia.org.

Cell Cycle Protein Downregulation: this compound downregulates pro-proliferative factors such as cyclin-dependent kinase 1 (CDK1) and reduces Cyclin D1 expression.

This compound's anti-proliferative activity has been reported against various cancer types, including breast, lung, liver, ovarian, prostate, and colon cancers. For instance, it exhibits a potent anti-proliferative effect against PANC-1 prostate cancer cells with an IC50 value of 0.51 μM.

Table 2: Summary of this compound's Anti-Proliferative Effects

EffectMechanism/Associated FactorsAffected Cell Lines/Cancer TypesReference
Decreased Cell Viability-MDA-MB-231 breast cancer cells
Reduced EdU IncorporationInhibition of DNA synthesisMDA-MB-231 breast cancer cells
Diminished Colony Forming Capacity-MDA-MB-231 breast cancer cells, PANC-1 prostate cancer cells
Inhibition of Ras/ERK/RSK2 SignalingDownregulation of pro-proliferative factorsVarious cancer cells guidetopharmacology.orgctdbase.orgwikipedia.org
Downregulation of CDK1 and Cyclin D1Cell cycle arrestMDA-MB-231 breast cancer cells, bladder cancer cells
Broad Anti-proliferative Activity-Breast, lung, liver, ovarian, prostate, and colon cancers

Anti-invasion and Anti-metastasis Activities

This compound has demonstrated significant anti-invasion and anti-metastasis activities, particularly in various cancer models. Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. This compound's ability to impede this process is largely attributed to its modulation of specific signaling pathways and enzymes crucial for cellular invasion.

Studies have shown that this compound inhibits the invasion of human lung cancer cells, such as A549 and NCI-H1975 cells, in a dose-dependent manner. chemfaces.comnih.govnih.gov This effect is mediated by the suppression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical enzymes involved in the degradation of the extracellular matrix (ECM) and thus facilitate cancer cell invasion and metastasis. mdpi.comchemfaces.comnih.govnih.govresearchgate.netjst.go.jp this compound achieves this by inhibiting the gene expression and activity of these MMPs. chemfaces.comnih.govnih.gov

Furthermore, this compound suppresses the epithelial-to-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, enabling them to become more migratory and invasive. nih.gov This suppression involves the modulation of EMT marker proteins, such as an enhancement of E-cadherin (an epithelial marker) and a decrease in N-cadherin, Snail, and Vimentin (mesenchymal markers). nih.gov

The anti-invasion and anti-metastasis effects of this compound are closely linked to its inhibition of the Extracellular signal-Regulated Kinases (ERKs)/Ribosomal S6 Kinase 2 (RSK2) signaling pathway. mdpi.comchemfaces.comnih.govnih.govresearchgate.netjst.go.jpmedchemexpress.com This pathway is a key regulator of cell proliferation, transformation, and cancer cell metastasis. mdpi.comnih.govmedchemexpress.com By targeting ERK1 and ERK2, this compound suppresses downstream signaling, including NF-κB transactivation activity, which plays a crucial role in cell migration and invasion. chemfaces.comnih.govnih.govmedchemexpress.com In breast cancer MDA-MB-231 cells, this compound inhibited invasion by downregulating pro-metastatic MMP-2 and MMP-9 through the ERK pathway. jst.go.jpjst.go.jp

In cervical cancer, this compound has been shown to inhibit proliferation, migration, and invasiveness both in vitro and in vivo. This is achieved by inhibiting the JNK/Sp1-mediated MMP15 transcription and translation. nih.gov this compound also modulates the cervical cancer microenvironment by inhibiting IL-10/IL-10 receptor B (IL-10RB) expression, thereby attenuating JNK/Sp1-mediated MMP15 expression. nih.gov

Cell Migration Inhibition

This compound effectively inhibits cell migration across various cancer cell lines. This inhibitory action is a critical aspect of its anti-metastatic potential.

A primary mechanism by which this compound inhibits cell migration is through the suppression of the ERKs/RSK2 signaling pathway. mdpi.comchemfaces.comnih.govnih.govresearchgate.netmedchemexpress.com Specifically, this compound targets the active pockets of ERK1 and ERK2, inhibiting their activity with reported IC50 values of approximately 87 nM and 16.5 nM, respectively. nih.govmedchemexpress.comselleckchem.com This inhibition leads to the suppression of RSK2 phosphorylation and its downstream targets, including c-Jun, ATF1, and AP-1, which are involved in cell migration. chemfaces.comresearchgate.net

This compound's ability to inhibit cell migration has been demonstrated in human lung cancer cells (A549 and NCI-H1975) and JB6 Cl41 cells. chemfaces.comnih.govnih.govmedchemexpress.com In wound healing assays, this compound treatment significantly suppressed cell migration, with effects ranging from 50% to 80% inhibition at concentrations of 30 μM and 60 μM in A549 cells. nih.gov The compound also abrogates the increase in EGF-induced COX-2 protein levels and wound healing, as COX-2 is a downstream target of NF-κB and plays a key role in migration. chemfaces.comnih.govnih.govmedchemexpress.com

The inhibition of NF-κB transactivation activity by this compound, resulting from the suppression of the ERKs/RSK2 signaling pathway, is also a key factor in its anti-migratory effects. chemfaces.comnih.govnih.govmedchemexpress.com NF-κB activation is known to play a crucial role in cell migration. nih.gov

In breast cancer MDA-MB-231 cells, this compound significantly inhibited in vitro invasion and migration. jst.go.jpjst.go.jp This was achieved by blocking the ERK1/2 pathway, which consequently downregulated pro-metastasis factors like MMP-2 and MMP-9. jst.go.jpjst.go.jp

Cell Transformation Suppression

This compound exhibits the capacity to suppress cell transformation, a hallmark of early carcinogenesis where normal cells acquire characteristics of cancer cells, such as uncontrolled proliferation and anchorage-independent growth. mdpi.comchemfaces.comoup.commedchemexpress.com

This suppressive effect is primarily mediated by this compound's ability to target and inhibit the Extracellular signal-Regulated Kinases (ERKs)/Ribosomal S6 Kinase 2 (RSK2) signaling pathways. mdpi.comoup.comchemfaces.comjst.go.jpoup.commedchemexpress.com The Ras/ERKs/RSK2 pathway is frequently activated in many solid tumors and plays a critical role in cell proliferation, cell cycle progression, and cell transformation. oup.com

Specifically, this compound directly targets the active pockets of ERK1 and ERK2, inhibiting their kinase activities. chemfaces.comjst.go.jpnih.govmedchemexpress.comselleckchem.comoup.commedchemexpress.comnih.gov This inhibition suppresses the phosphorylation of RSK2 and its downstream targets, including ATF1 and AP-1, which are involved in cell transformation. chemfaces.comoup.com

Research has demonstrated that this compound suppresses EGF-induced anchorage-independent cell transformation and colony growth in various cell lines, including JB6 Cl41 cells and Ras(G12V)-harboring A549 human lung cancer cells and NIH3T3 cells stably expressing Ras(G12V) in soft agar. chemfaces.comoup.commedchemexpress.com This indicates its potential as a chemopreventive agent by preventing the initiation and progression of oncogenic transformation. oup.com

This compound's suppression of cell transformation is also linked to its ability to impair the G1/S cell-cycle transition, thereby inhibiting cell proliferation. mdpi.comchemfaces.comoup.com

Angiogenesis Inhibition

For instance, one source generally states that this compound has "antiinvasion, antimetastasis, and antiproliferative effects via the modulation of several pathways" as part of its anticancer activity. mdpi.com Another source, discussing Magnolol (a related lignan), explicitly states that it "exerted anticancer effects through inhibiting proliferation, inducing cell cycle arrest, provoking apoptosis, restraining migration and invasion, and suppressing angiogenesis." mdpi.com Given the close structural and pharmacological similarities often observed within lignans from the Magnolia genus, it is plausible that this compound shares this anti-angiogenic property, likely through its influence on pathways such as NF-κB and MAPK, which are known to regulate angiogenesis. mdpi.com

The NF-κB pathway, which this compound inhibits, is a key regulator of genes involved in angiogenesis, such as VEGF. mdpi.com Therefore, the inhibition of NF-κB by this compound could indirectly contribute to anti-angiogenic effects.

Neurogenesis and Synaptic Plasticity Modulation

Information directly linking this compound to "Neurogenesis and Synaptic Plasticity Modulation" is not explicitly detailed within the provided search results. The retrieved information primarily focuses on its anticancer, anti-inflammatory, and antioxidative properties.

While some Magnolia compounds are known for neuroprotective effects, the specific mechanisms of this compound on neurogenesis and synaptic plasticity are not elaborated in the current search output. Further research would be required to delineate this compound's precise role in these neurological processes.

Mitochondrial Dysfunction and Oxidative Stress Mitigation

This compound demonstrates significant activity in mitigating mitochondrial dysfunction and oxidative stress, which are critical factors in various pathological conditions, including chemotherapy-induced toxicity and kidney injury. oup.comnih.govresearchgate.netnih.gov

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, plays a crucial role in cellular damage. oup.comnih.gov this compound's antioxidant properties enable it to scavenge ROS and reduce oxidative damage. oup.comnih.govresearchgate.net

Studies have shown that this compound can alleviate cyclophosphamide (B585) (CP)-induced oxidative stress in rats. oup.comnih.gov CP treatment typically leads to increased levels of lipid peroxidation (LPO), indicated by elevated malondialdehyde (MDA), and a reduction in glutathione (B108866) (GSH) levels, thereby increasing cellular oxidative stress. oup.com this compound treatment has been observed to reduce MDA levels and enhance GSH levels, indicating its ability to mitigate lipid peroxidation and boost antioxidant defenses. oup.com

Furthermore, this compound's protective efficacy against oxidative stress is associated with the upregulation of the Nrf2/HO-1 signaling pathway. oup.comnih.gov Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of antioxidant responses, and its activation leads to the expression of various antioxidant enzymes. oup.commdpi.com this compound's ability to activate this pathway contributes to its cytoprotective effects. oup.com

In models of contrast-induced nephropathy (CIN), this compound has been shown to protect against renal injury by reducing oxidative stress and suppressing apoptosis. nih.govresearchgate.net It reduces elevated renal MDA levels and increases renal superoxide (B77818) dismutase (SOD) levels, demonstrating its dual action in reducing oxidative stress. nih.gov this compound also suppresses caspase-3 activity and increases Bcl-2 expression, indicating its anti-apoptotic effects in the context of oxidative stress-induced damage. chemfaces.comnih.govresearchgate.net

Pharmacokinetics and Biotransformation of Magnolin

Absorption Characteristics of Magnolin

This compound is characterized by its rapid absorption following oral administration wikipedia.orgresearchgate.net. Studies in rats have indicated that this compound exhibits a considerable absolute oral bioavailability, ranging from 54.3% to 76.4% researchgate.netfrontiersin.org. This suggests efficient uptake from the gastrointestinal tract into the systemic circulation.

Distribution Profile of this compound in Biological Tissues

Upon absorption, this compound demonstrates strong binding to plasma proteins. In rat studies, this compound consistently bound to plasma proteins with values ranging from 71.3% to 80.5% across various concentration ranges (500 to 10,000 ng/mL) wikipedia.orgresearchgate.net. Specific detailed tissue distribution profiles solely for this compound in various organs are not extensively documented in the provided literature.

Metabolic Pathways of this compound

This compound undergoes extensive metabolism, which is a primary route for its elimination from the body wikipedia.orgresearchgate.net. The metabolic processes involve both Phase I (functionalization) and Phase II (conjugation) reactions, leading to the formation of various metabolites.

In rats, this compound is metabolized into 4'-O-desmethyl this compound, 4″-O-desmethyl this compound, and their respective glucuronides wikipedia.org. Investigations using human liver microsomes have shown that this compound is biotransformed into five primary metabolites: O-desmethyl this compound (identified as M1 and M2), didesmethylthis compound (M3), and hydroxythis compound (M4 and M5) nih.govwikipedia.orgfishersci.ca.

Further comprehensive studies in human hepatocytes have identified a broader spectrum of metabolites. These include eight Phase I metabolites: O-desmethylthis compound (M1-M4), hydroxythis compound (M5), di-O-desmethylthis compound (M6 and M7), and hydroxy-O-desmethylthis compound (M8). Additionally, eleven Phase II metabolites were observed, comprising glucuronides of M1-M4 (M9-M12) and M7 (M15), as well as sulfates of M1, M2, M6, and M7 (M13, M14, M16-M18), and a disulfate of M6 (M19) thieme-connect.com. In rat hepatocytes, a slightly different profile was observed, with six Phase I metabolites (M1-M5, M8) and six Phase II metabolites (M9-M14) being formed thieme-connect.com.

The hepatic extraction ratio for this compound in human hepatocytes was determined to be 0.27, and in rat hepatocytes, it was 0.14. These values suggest that this compound undergoes a low-to-moderate degree of hepatic metabolism thieme-connect.com.

Table 1: Identified Metabolites of this compound in Human and Rat Hepatocytes

Metabolite TypeHuman HepatocytesRat Hepatocytes
Phase IM1-M8 (8 metabolites)M1-M5, M8 (6 metabolites)
Phase IIM9-M19 (11 metabolites)M9-M14 (6 metabolites)

Cytochrome P450 (CYP) Enzyme Involvement (CYP2C8, CYP2C9, CYP2C19, CYP3A4)

Cytochrome P450 (CYP) enzymes play a crucial role in the Phase I metabolism of this compound. Specifically, CYP2C8, CYP2C9, CYP2C19, and CYP3A4 have been identified as the major enzymes responsible for the formation of the O-desmethyl magnolins (M1 and M2) wikipedia.orgresearchgate.netfrontiersin.orgnih.govwikipedia.orgfishersci.ca. Among these, CYP2C8 plays a predominant role in the formation of hydroxythis compound (M4) researchgate.netnih.govwikipedia.orgfishersci.ca.

Despite their involvement in this compound's metabolism, this compound itself does not appear to significantly inhibit the activities of these or other major CYP enzymes. Studies in human liver microsomes showed no reversible and time-dependent inhibition of eight major CYP activities at concentrations up to 100 µM ingentaconnect.com. Furthermore, this compound did not inhibit CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 enzyme activities in human liver microsomes frontiersin.org.

Glucuronidation and Sulfation

Phase II metabolic pathways, particularly glucuronidation and sulfation, are significant in the biotransformation of this compound. In rats, this compound metabolism leads to the production of glucuronides wikipedia.org. As observed in human and rat hepatocytes, Phase II metabolites, including both glucuronides and sulfates, are formed thieme-connect.com.

This compound has been shown to weakly inhibit UDP-glucuronosyltransferase (UGT) activities, specifically UGT1A1- and UGT1A3-mediated glucuronidation, with Ki values of 26.0 µM and 37.6 µM, respectively frontiersin.org.

Microbial Metabolism (e.g., Aspergillus niger)

Beyond mammalian metabolism, this compound also undergoes biotransformation by microorganisms. The fungus Aspergillus niger is capable of selectively metabolizing this compound. This microbial process yields 4'-desmethyl this compound and 4'-desmethyl-5'-hydroxythis compound wikipedia.orgwikipedia.org. The biotransformation by Aspergillus niger suggests a preferential de-O-methylation at the para-position of veratryl groups within the lignan (B3055560) structure wikipedia.org.

Excretion Routes of this compound and its Metabolites

This compound, once absorbed, is almost entirely eliminated from the body through metabolic processes wikipedia.orgresearchgate.net. The primary route of elimination for this compound and its metabolites is non-renal frontiersin.org. This suggests that fecal excretion, following hepatic metabolism and biliary excretion, is the predominant pathway for the removal of this compound and its biotransformed products from the body.

Bioavailability Studies of this compound (Oral and Intravenous)

Pharmacokinetic investigations in rats have characterized the absorption profile of this compound following different routes of administration. This compound was administered intravenously at doses of 0.5, 1, and 2 mg/kg, and orally at doses of 1, 2, and 4 mg/kg. Analysis of plasma and urine samples, typically conducted using validated LC/MS/MS assays, revealed a linear increase in the area under the curve (AUC) with increasing doses for both intravenous and oral administration routes. Most pharmacokinetic parameters of this compound, with the exception of the steady-state volume of distribution (Vss) after intravenous administration, were observed to be dose-independent. wikipedia.org

The absolute oral bioavailability of this compound demonstrated variability across the examined oral doses, ranging from 54.3% to 76.4%. wikipedia.org This indicates a moderate to good extent of absorption when administered orally. Furthermore, studies have shown that this compound is rapidly absorbed following oral administration. wikipedia.org

Table 1: Absolute Oral Bioavailability of this compound in Rats

Oral Dose (mg/kg)Absolute Oral Bioavailability (%)
154.3 – 76.4
254.3 – 76.4
454.3 – 76.4

Note: The range indicates findings across different oral doses within the cited study. wikipedia.org

Plasma Protein Binding of this compound

A significant aspect of a compound's pharmacokinetic profile is its extent of plasma protein binding, which influences its distribution and availability at target sites. Research indicates that this compound exhibits considerable binding to rat plasma proteins. wikipedia.org This binding was found to be consistent and stable across a wide range of concentrations. Specifically, the plasma protein binding value remained constant between 71.3% and 80.5% for this compound concentrations spanning from 500 to 10,000 ng/mL. wikipedia.org This high degree of protein binding suggests that a substantial portion of this compound in circulation is bound to plasma proteins, potentially affecting its free concentration and subsequent pharmacological activity.

Table 2: Plasma Protein Binding of this compound in Rats

Concentration Range (ng/mL)Plasma Protein Binding (%)
500 – 10,00071.3 – 80.5

Note: Data derived from studies in rat plasma. wikipedia.org

Pharmacokinetic Interactions of this compound (e.g., with Piperine)

Information specifically on the pharmacokinetic interactions of this compound with piperine (B192125) is limited in the available literature. However, general considerations regarding this compound's metabolism suggest potential for drug interactions. This compound's biotransformation pathways may involve cytochrome P450 (CYP) enzymes. Consequently, there is a potential for pharmacokinetic interactions when this compound is co-administered with other compounds that can either inhibit or diminish the activity of relevant CYP enzymes, such as CYP2C. Further dedicated research is required to fully elucidate the specific pharmacokinetic interactions of this compound with co-administered substances, including piperine. It is important to note that many studies on interactions involving "Magnolia" compounds often focus on Magnolol (B1675913), a related but distinct lignan, and its interactions with piperine, which should not be directly extrapolated to this compound without specific research.

Therapeutic Potential of Magnolin: Disease Models and Pre Clinical Studies

Anticancer Research on Magnolin

This compound has demonstrated robust anticancer activity across numerous cancer cell lines and in vivo models by altering several cancer signaling pathways. Its broad spectrum of activity makes it a promising plant-derived chemotherapeutic option for further research. mdpi.comnih.gov

Breast Cancer Models

In pre-clinical studies, this compound has shown efficacy against breast cancer. Treatment of MDA-MB-231 human breast cancer cells with this compound has been observed to suppress proliferation and invasion while promoting apoptosis. nih.gov Mechanistically, this compound significantly downregulated the expression of key proteins such as Cyclin-Dependent Kinase 1 (CDK1), B-cell lymphoma 2 (BCL2), Matrix Metalloproteinase 2 (MMP2), and Matrix Metalloproteinase 9 (MMP9). Concurrently, it upregulated the expression of cleaved caspases 3 and 9, which are crucial regulators of apoptosis. nih.gov

Table 1: Effects of this compound on Breast Cancer Cell Line (MDA-MB-231)

Effect ObservedAssociated Molecular ChangesReference
Suppressed ProliferationDownregulation of CDK1 nih.gov
Inhibited InvasionDownregulation of MMP2, MMP9 nih.gov
Promoted ApoptosisUpregulation of cleaved caspases 3 and 9, Downregulation of BCL2 nih.gov

Lung Cancer Models

This compound has been investigated for its anticancer properties in lung cancer models. It has been shown to increase the chemosensitivity of lung cancer cells by preventing cell proliferation, migration, and invasion. mdpi.comresearchgate.net A key mechanism identified involves this compound's inhibition of the Extracellular signal-Regulated Kinases (ERKs)/Ribosomal S6 Kinase 2 (RSK2) signaling pathway. This inhibition, in turn, impacts NF-κB-mediated Cyclooxygenase-2 (Cox-2) gene expression, which is known to enhance cell migration. mdpi.comresearchgate.netresearchgate.net

Table 2: Effects of this compound on Lung Cancer Cells

Effect ObservedAssociated Molecular Pathway/TargetReference
Increased Chemosensitivity mdpi.comresearchgate.net
Prevented Cell ProliferationERKs/RSK2 signaling pathway mdpi.comresearchgate.net
Inhibited Cell Migration and InvasionERKs/RSK2 signaling pathway, NF-κB-mediated Cox-2 gene expression mdpi.comresearchgate.netresearchgate.net

Hepatocellular Carcinoma (HCC) Models

Pre-clinical studies have indicated that this compound possesses anticancer effects against liver cancer, including hepatocellular carcinoma (HCC). nih.gov While specific detailed mechanisms for this compound (PubChem CID 169234) in HCC models are less extensively documented compared to other cancer types in the available literature, systematic reviews broadly categorize liver cancer among those susceptible to this compound's therapeutic actions. nih.gov

Ovarian Cancer Models

In ovarian cancer models, this compound has demonstrated significant anticancer activity, particularly against TOV-112D cells. This compound was found to suppress the proliferation and colony formation of TOV-112D cells. mdpi.comresearchgate.net It induces cellular senescence in these cells, a process characterized by an increase in proteins such as p16Ink4a and p27Kip1. mdpi.com this compound achieves these effects by inhibiting ERK1 and ERK2, with reported IC50 values of 16 nM for ERK1 and 68 nM for ERK2. mdpi.comresearchgate.net Furthermore, this compound administration reduced the phosphorylation of Activating Transcription Factor 1 (ATF-1) at Ser63, a downstream target of RSK2, contributing to the induction of cellular senescence. mdpi.com

Table 3: Effects of this compound on Ovarian Cancer Cell Line (TOV-112D)

Effect ObservedAssociated Molecular Changes/IC50 ValuesReference
Suppressed ProliferationERK1/2 pathway inhibition mdpi.comresearchgate.net
Prevented Colony Formation mdpi.com
Induced Cellular SenescenceIncreased p16Ink4a and p27Kip1 proteins, Reduced ATF-1 phosphorylation at Ser63 mdpi.com
ERK1 InhibitionIC50: 16 nM mdpi.comresearchgate.net
ERK2 InhibitionIC50: 68 nM mdpi.comresearchgate.net

Prostate Cancer Models

This compound has been reported to exhibit anticancer effects against prostate cancer in pre-clinical settings. nih.gov While comprehensive detailed studies on specific mechanisms of this compound (PubChem CID 169234) in prostate cancer models are not extensively detailed in the provided search results, its inclusion in systematic reviews highlights its general therapeutic potential in this cancer type. nih.gov

Colorectal Cancer Models

This compound has shown promising results in pre-clinical models of colorectal cancer. It inhibits cell growth and induces cell cycle arrest, specifically in the G2/M phase, in human colorectal cancer cell lines such as HCT116 and HT29. researchgate.net Furthermore, this compound has been demonstrated to inhibit tumor formation in HCT116 and SW480 colorectal cancer cells both in vitro and in vivo. This effect is mediated by encouraging autophagy and inducing cell cycle arrest through the LIF/Stat3/Mcl-1 pathway. researchgate.net

Table 4: Effects of this compound on Colorectal Cancer Cell Lines

Cell Line(s) AffectedEffect ObservedAssociated Molecular Pathway/MechanismReference
HCT116, HT29Inhibited Cell GrowthCell cycle arrest (G2/M phase) researchgate.net
HCT116, SW480Inhibited Tumor Formation (in vivo)Autophagy, Cell cycle arrest via LIF/Stat3/Mcl-1 pathway researchgate.net

Anti-Inflammatory Research on this compound

Modulation of Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, PGE2, NO)

Magnolol (B1675913) demonstrates significant anti-inflammatory properties by modulating various pro-inflammatory mediators and associated signaling pathways. Studies have shown that Magnolol can inhibit the production and expression of key inflammatory cytokines and enzymes in different cellular and animal models.

In human chondrocytes, Magnolol notably inhibited the over-production of Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), all of which were induced by Interleukin-1 beta (IL-1β). frontiersin.orgfrontiersin.org This inhibition was observed in a concentration-dependent manner. frontiersin.org Furthermore, Magnolol downregulated the expression of metalloproteinase 13 (MMP13) and thrombospondin motifs 5 (ADAMTS5), which are involved in extracellular matrix deterioration. frontiersin.org The underlying mechanism for these effects involves the suppression of the PI3K/Akt/NF-κB pathway activation. frontiersin.org Molecular docking research further revealed a strong binding capacity between Magnolol and PI3K, supporting this mechanistic finding. frontiersin.org

In lipopolysaccharide (LPS)-stimulated primary cultured microglial cells, Magnolol effectively inhibited LPS-induced NO release, TNF-α secretion, and the expression of the p65 subunit of NF-κB in the nucleus. nih.gov In brain microvascular endothelial cells (BMECs) subjected to oxygen and glucose deprivation-reperfusion (OGD-R), Magnolol reversed the elevation of TNF-α and IL-1β levels. nih.gov

Magnolol has also been shown to reduce TNF-α and PGE2 production by inhibiting ERK pathway activation. oup.com It decreases PGE2 and NO production, suppresses the expression of COX-2 and iNOS, and inhibits the translocation of p65-NFκB. oup.com In models of gastric injury, Magnolol decreased levels of oxidative stress and pro-inflammatory cytokines, including NFκB, iNOS, TNF-α, COX-2, IL-6, and IL-1β. oup.com Its anti-inflammatory activity in chondrocytes was also observed through the suppression of NFκB pathway activation. oup.com

In a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, Magnolol alleviated symptoms and reduced inflammation, suppressing pro-inflammatory factors such as IL-6 and TNF-α. researchgate.net

Table 1: Modulation of Pro-inflammatory Mediators by Magnolol

Mediator/EnzymeEffect of MagnololModel SystemPathway/MechanismSource
NO, PGE2, COX-2, iNOS, TNF-α, IL-6Inhibited production/expressionHuman chondrocytes (IL-1β-induced)Suppression of PI3K/Akt/NF-κB pathway frontiersin.orgfrontiersin.org
NO, TNF-α, p65 subunit of NF-κBInhibited release/secretion/expressionLPS-stimulated microglial cellsInhibition of NF-κB activation nih.gov
TNF-α, IL-1βReversed elevationOGD-R-treated BMECsSuppression of cerebral inflammation nih.gov
TNF-α, PGE2Reduced productionVariousInhibition of ERK pathway activation oup.com
PGE2, NO, COX-2, iNOS, p65-NFκBDecreased production/expression/translocationVariousInhibition of NFκB translocation oup.com
NFκB, iNOS, TNF-α, COX-2, IL-6, IL-1βDecreased levelsGastric injury modelsAnti-inflammatory activity oup.com
IL-6, TNF-αSuppressedDSS-induced colitisSuppression of ALOX5-mediated ferroptosis, M1 macrophage inhibition researchgate.net

Neuroprotective Research on this compound

Magnolol has demonstrated significant neuroprotective potential across various neurological disease models, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic effects, as well as its ability to modulate key signaling pathways. mdpi.comfrontiersin.orgnih.gov

Alzheimer's Disease (AD) Models

In Alzheimer's disease models, Magnolol has shown promising effects in ameliorating cognitive deficits and addressing key pathological hallmarks. In Aβ1-42-induced mouse models of AD, Magnolol improved cognitive decline and inhibited the expression of inflammatory cytokines such as IL-1β and IL-6 in the hippocampus. spandidos-publications.com It also exhibited potential in inhibiting Aβ plaques and neuroinflammation, reducing the formation of neurofibrillary tangles, restoring synaptic plasticity, and inhibiting the activation of astrocytes and microglia. spandidos-publications.com These effects may be mediated through the regulation of autophagy and the AMPK/mTOR/ULK1 pathway. spandidos-publications.com Magnolol has also been shown to interact with microRNA-200c to alleviate neuroinflammation in a mouse model of AD with brain insulin (B600854) resistance. spandidos-publications.com Furthermore, it significantly mitigated Aβ-induced neuronal injury in SH-SY5Y neuroblastoma cells via the cAMP/PKA/CREB pathway. spandidos-publications.com

In TgCRND8 transgenic mice, a genetic model of AD, Magnolol significantly ameliorated cognitive deficits. nih.gov It markedly reduced the protein levels of TNF-α, IL-6, IL-1β, Aβ40, and Aβ42, and modulated amyloid precursor protein (APP) processing and phosphorylation. nih.gov Immunofluorescence studies revealed that Magnolol suppressed the activation of microglia (Iba-1) and astrocytes (GFAP) in the hippocampus and cerebral cortex. nih.gov Mechanistic studies indicated that Magnolol's cognitive improvement effects are exerted by suppressing neuroinflammation, amyloid pathology, and synaptic dysfunction through regulating the PI3K/Akt/GSK-3β and NF-κB pathways. nih.gov Notably, Magnolol at a dose of 40 mg/kg exerted more potent effects than donepezil, a common AD drug, in improving cognitive deficits, inhibiting neuroinflammation, Aβ deposition, and synaptic dysfunction in TgCRND8 mice. nih.gov

Table 2: Magnolol's Effects in Alzheimer's Disease Models

Model SystemKey Pathological Features AddressedObserved Effects of MagnololInvolved Pathways/MechanismsSource
Aβ1-42-induced miceCognitive decline, Aβ plaques, neuroinflammation, neurofibrillary tangles, synaptic plasticity, astrocyte/microglia activationImproved cognitive decline, inhibited IL-1β and IL-6 expression, inhibited Aβ plaques, reduced neuroinflammation, restored synaptic plasticity, inhibited astrocyte/microglia activationAMPK/mTOR/ULK1, microRNA-200c, cAMP/PKA/CREB spandidos-publications.com
TgCRND8 transgenic miceCognitive deficits, TNF-α, IL-6, IL-1β, Aβ40, Aβ42, microglial/astrocyte activation, synaptic dysfunctionAmeliorated cognitive deficits, reduced inflammatory cytokines and Aβ levels, suppressed microglial/astrocyte activation, improved synaptic functionPI3K/Akt/GSK-3β, NF-κB pathways nih.gov

Parkinson's Disease (PD) Models

Magnolol exhibits protective and restorative potential in Parkinson's disease models by alleviating motor deficits and preventing dopaminergic neuronal loss. In a mouse model of PD induced by 6-hydroxydopamine (6-OHDA), Magnolol significantly ameliorated apomorphine-induced contralateral rotation and protected against decreased levels of tyrosine hydroxylase (TH) protein expression in the striatum. nih.gov Pretreatment with Magnolol remarkably prevented dopaminergic neuronal loss in the striatum, which was associated with rotational behavioral protection. nih.gov

In MPTP/p-induced Parkinson's disease models, Magnolol treatment markedly reduced motor impairments, decreased tyrosine kinase receptor expression (TrKB), and alleviated dopamine (B1211576) deficiency. researchgate.net It was also found to reduce the activation of MAPK/P38/JNK-related proteins. researchgate.net Furthermore, Magnolol therapy enhanced the phosphorylation of PI3K, Akt, GSK-3β, and mTOR, indicating its regulation of the PI3K/Akt/mTOR signaling pathway, thereby protecting the brain system. researchgate.net These findings provide comprehensive in vivo evidence supporting Magnolol's neuroprotective action on dopaminergic neurons in chronic Parkinson's disease. researchgate.net

Table 3: Magnolol's Effects in Parkinson's Disease Models

Model SystemKey Pathological Features AddressedObserved Effects of MagnololInvolved Pathways/MechanismsSource
6-OHDA-induced hemiparkinsonism in miceMotor deficits, dopaminergic neuronal loss, TH expressionAmeliorated rotational behavior, protected TH expression, prevented neuronal lossNeuroprotective activity nih.gov
MPTP/p-induced PDMotor impairments, dopamine deficiency, TrKB expressionReduced motor impairments, decreased TrKB, alleviated dopamine deficiencyPI3K/Akt/GSK-3β, mTOR, MAPK/P38/JNK researchgate.net

Cerebral Ischemia Models

Magnolol demonstrates protective effects against cerebral ischemia and reperfusion injury. In a mouse model of cerebral ischemia-reperfusion (I-R), intravenous injection of Magnolol significantly reduced cerebral infarct volumes, brain water content, and the exudation of Evans blue, indicating improved blood-brain barrier (BBB) function. nih.gov Magnolol also dose- and time-dependently declined BBB hyperpermeability induced by oxygen and glucose deprivation (OGD), OGD-R, and ephrin-A1 treatment. nih.gov It inhibited the phosphorylation of EphA2 and significantly increased ZO-1 and occludin levels in BMECs subjected to OGD, suggesting a role in maintaining BBB integrity. nih.gov The neuroprotective effect of Magnolol in cerebral ischemia may be associated with suppressing cerebral inflammation and improving BBB function. nih.gov

In middle cerebral artery occlusion (MCAO) models, Magnolol markedly ameliorated neurological deficits in rats. researchgate.net It increased the activities of superoxide (B77818) dismutase (SOD) and lactate (B86563) dehydrogenase (LDH), reduced malondialdehyde (MDA) and water contents, and dwindled the infarct zone in cerebral tissues. researchgate.net Pathological examination showed that Magnolol significantly protected the brain from ischemia-reperfusion injury, reducing neuronal necrosis and cerebral infarction. researchgate.net This protective effect is linked to its antioxidant activity. researchgate.net

Table 4: Magnolol's Effects in Cerebral Ischemia Models

Model SystemKey Pathological Features AddressedObserved Effects of MagnololInvolved Pathways/MechanismsSource
Cerebral I-R in miceCerebral infarct, brain water content, BBB dysfunctionReduced infarct volume, brain water content, Evans blue exudation; improved BBB functionSuppressing cerebral inflammation, improving BBB function (EphA2, ZO-1, occludin) nih.gov
MCAO in ratsNeurological deficit, oxidative stress, neuronal necrosis, cerebral infarctionAmeliorated neurological deficit, increased SOD/LDH, reduced MDA/water content, dwindled infarct zone, protected against neuronal necrosisAntioxidant activity researchgate.net

Memory Impairment and Cognitive Dysfunction Models

Magnolol has shown efficacy in models of memory impairment and cognitive dysfunction, often overlapping with its effects observed in Alzheimer's disease models. As detailed in section 5.3.1, Magnolol improved cognitive decline in Aβ1-42-induced mice and ameliorated cognitive deficits in TgCRND8 transgenic mice. spandidos-publications.comnih.gov These improvements are linked to its ability to suppress neuroinflammation, amyloid pathology, and synaptic dysfunction. nih.gov

Studies on Magnolia officinalis extracts, which contain Magnolol, have also shown improvements in memory dysfunction and prevention of Aβ accumulation in the brain of Tg2576 mice, along with decreased expression of β-site APP cleaving enzyme 1 (BACE1), amyloid precursor protein (APP), and its product C99. acs.org Magnolol has been reported to alleviate cognitive deficits caused by various factors, including scopolamine (B1681570) and inflammation. mdpi.com It also compensates for the neurotrophic function of the septal-hippocampal pathway and inhibits apoptosis by activating the neurotrophin-mediated Akt pathway. nih.gov

Neurotoxicity and Neuronal Apoptosis Models

Magnolol provides protection against neurotoxicity and neuronal apoptosis, which are critical aspects of neurodegenerative diseases. In PC-12 cells, Magnolol exhibited neuroprotective properties against β-amyloid toxicity. acs.org Magnolol-loaded drug delivery systems (Mag@UiO-66(Zr)) demonstrated enhanced neuroprotective activity against neutrophil infiltration and apoptotic neurons, in addition to damage reversal, compared to Magnolol alone, particularly in the context of AlCl3-induced neurotoxicity. acs.org

In cerebral ischemic tissue, a derivative of Magnolol inhibited apoptosis by reducing the activity of caspase-3. frontiersin.org In a cerebral ischemic stroke rat model, Magnolol reduced the protein expression of Bcl-2-associated X protein (Bax), an apoptosis-related factor. frontiersin.org Bax activates Caspase-9, which then activates Caspase-3, leading to apoptosis. frontiersin.org The anti-apoptotic effect of Magnolol was also related to Silent information regulator 1 (SIRT1). frontiersin.org

In the context of Parkinson's disease, Magnolol's ability to protect dopaminergic neurons against neurotoxicity induced by MPTP/p and 6-OHDA has been established. nih.govresearchgate.net This protection involves mitigating the decrease in active PI3K and Akt signaling markers and augmenting the activation of GSK3β, a neuroprotective factor. researchgate.net

Table 5: Magnolol's Effects in Neurotoxicity and Neuronal Apoptosis Models

Model SystemKey Pathological Features AddressedObserved Effects of MagnololInvolved Pathways/MechanismsSource
PC-12 cells (β-amyloid toxicity)NeurotoxicityNeuroprotective properties- acs.org
AlCl3-induced neurotoxicityNeutrophil infiltration, apoptotic neuronsEnhanced neuroprotective activity, damage reversal- acs.org
Ischemic cerebral tissueApoptosis (caspase-3 activity)Inhibited apoptosis, reduced caspase-3 activity- frontiersin.org
Cerebral ischemic stroke rat modelApoptosis (Bax expression)Reduced Bax expression, anti-apoptotic effectSIRT1 frontiersin.org
MPTP/p-induced neurotoxicityDopaminergic neuronal lossProtected dopaminergic neuronsPI3K/Akt/GSK3β researchgate.net
6-OHDA-induced neurotoxicityDopaminergic neuronal lossProtected dopaminergic neurons- nih.gov

Cardiovascular Research on this compound

Research into the cardiovascular effects of this compound is an area of ongoing investigation. However, detailed pre-clinical findings specifically for this compound in the disease models outlined below are not extensively documented in the current search results.

Atherosclerosis Models

Pre-clinical models of atherosclerosis, including genetically modified mice (e.g., ApoE−/− or LDLR−/− mice) and diet-induced models, are crucial for understanding disease progression and evaluating potential therapeutic agents. nih.govfrontiersin.orggriffith.edu.auscielo.brphysiogenex.com These models allow for the study of plaque formation, inflammation, and lipid metabolism within the arterial wall. nih.govfrontiersin.orggriffith.edu.au Despite the importance of these models in cardiovascular research, specific studies detailing the effects of this compound (CID 169234) on atherosclerosis progression or its underlying mechanisms in pre-clinical models were not identified in the current search.

Thrombosis Models

Thrombosis models, both in vivo (e.g., laser-induced injury, FeCl3-induced injury, or inferior vena cava stenosis models in mice) and in vitro (e.g., microfluidic systems), are employed to investigate thrombus formation, platelet aggregation, and the efficacy of antithrombotic agents. nih.govmdpi.comf1000research.com While these models are vital for assessing compounds that influence blood clotting and thrombus resolution, specific pre-clinical research findings on this compound's effects in thrombosis models were not found in the current literature search.

Hypertension Models

Various animal models are utilized to study hypertension, including genetically induced models like the Spontaneously Hypertensive Rat (SHR), pharmacologically induced models (e.g., Angiotensin II-induced hypertension), and surgically induced models (e.g., renal artery constriction). nih.govheart.orgnih.govmdpi.comfrontiersin.org These models help elucidate the pathogenesis of elevated blood pressure and evaluate antihypertensive compounds. nih.govheart.orgfrontiersin.org However, current searches did not yield specific pre-clinical studies demonstrating the effects of this compound (CID 169234) in hypertension models.

Cardiac Hypertrophy Models

Cardiac hypertrophy, characterized by an abnormal thickening of the heart muscle, is studied using various pre-clinical models, including pressure overload models (e.g., transverse aortic constriction) and models involving specific genetic mutations or pharmacological induction in cell cultures (e.g., H9c2 cells treated with angiotensin-II). nih.govdal.canih.govbiorxiv.org These models are used to investigate the molecular mechanisms of hypertrophy and test potential therapeutic interventions. nih.govnih.gov No specific pre-clinical data on this compound (CID 169234) in cardiac hypertrophy models were identified in the conducted searches.

Ischemic/Reperfusion Injury Models

Ischemic/reperfusion (I/R) injury, which occurs when blood flow is restored to previously ischemic tissues, is a significant contributor to tissue damage in conditions like myocardial infarction. frontiersin.orgnih.govnih.govresearchgate.netnsf.gov Pre-clinical I/R models often involve temporary occlusion of coronary arteries in animals (e.g., mice, pigs) or in vitro models using isolated cardiomyocytes or tissue-engineered constructs. frontiersin.orgnih.govnsf.gov Despite the critical nature of I/R injury, specific pre-clinical studies investigating the protective or modulatory effects of this compound (CID 169234) in these models were not found in the current search results.

Vascular Smooth Muscle Cell (VSMC) Proliferation

Excessive proliferation and migration of vascular smooth muscle cells (VSMCs) play a pivotal role in the pathogenesis of various occlusive vascular diseases, including atherosclerosis and restenosis following vascular injury. nih.gove-enm.orgfrontiersin.orgmdpi.com In vitro and in vivo models are used to study VSMC proliferation and evaluate compounds that inhibit this process. nih.gove-enm.orgmdpi.comnih.gov While related compounds like Magnolol have been studied for their effects on VSMC proliferation, specific pre-clinical data on this compound (CID 169234) directly inhibiting VSMC proliferation were not identified in the current search.

Endothelial Cell Protection

Current pre-clinical studies, as evidenced by the available literature, primarily highlight the cardioprotective effects of related compounds such as magnolol and honokiol (B1673403), often isolated from Magnolia officinalis. These compounds have been shown to protect endothelial cells against apoptosis and inhibit neutrophil-endothelial adhesion, among other cardiovascular benefits. nih.govimedpub.commdpi.comnih.govcore.ac.uk However, specific detailed research findings focusing solely on this compound's direct role in endothelial cell protection are not extensively described within the provided search results.

Metabolic Disease Studies on this compound

Research into the metabolic disease applications of compounds derived from Magnolia species frequently centers on magnolol, honokiol, or extracts of Magnolia officinalis. These studies have demonstrated various beneficial effects on metabolic parameters.

In the context of insulin resistance and diabetes mellitus models, studies have predominantly focused on the effects of magnolol, honokiol, or Magnolia officinalis extracts. For instance, Magnolia officinalis extract, containing magnolol and honokiol, has been observed to improve insulin resistance induced by a high-fat diet in mice. mdpi.com Honokiol has also been noted for its protective effects against high-fat diet-induced obesity and systemic insulin resistance. mdpi.com Furthermore, magnolol has been shown to increase insulin secretion from rat pancreatic β-cells, improve diabetic parameters by inhibiting protein tyrosine phosphatase-1B (PTP1B), and protect cells from excessive protein glycation in in vitro studies. mdpi.comnih.gov In type 2 diabetes mouse models, honokiol and magnolol have been reported to promote glucose uptake in adipocytes and decrease blood glucose levels. nih.gov Despite these findings on related compounds, specific detailed research findings on this compound's direct involvement in insulin resistance and diabetes mellitus models are not available within the provided search results.

Similar to insulin resistance studies, investigations into lipid accumulation have largely concentrated on magnolol, honokiol, or Magnolia officinalis extracts. Magnolia officinalis extract has been shown to inhibit cardiac lipid accumulation in high-fat diet-fed mice. mdpi.com Honokiol has been reported to inhibit lipogenic enzymes in adipose tissue and attenuate lipid accumulation in hepatocytes. mdpi.com Magnolol has been demonstrated to alleviate inflammatory responses and lipid accumulation through AMP-activated protein kinase (AMPK)-dependent peroxisome proliferator-activated receptor α (PPARα) activation in HepG2 cells and a tyloxapol-induced hyperlipidemia mouse model. nih.govfrontiersin.org While these compounds show promise in modulating lipid metabolism, specific detailed research findings on this compound's direct effects on lipid accumulation are not provided in the available literature.

Other Pharmacological Activities of this compound

Beyond its potential in metabolic diseases, this compound has demonstrated other significant pharmacological activities.

This compound has exhibited notable antioxidant properties in pre-clinical studies. In a mouse model of acute gastric damage induced by ethanol/hydrochloric acid (HCl), orally administered this compound was found to be significantly effective in alleviating macroscopic and histopathological lesions in the gastric mucosa. imrpress.com This protective effect was associated with an improvement in antioxidant activity and a decrease in lipid peroxidation in the gastric mucosa. imrpress.com Additionally, this compound was observed to repress inflammatory responses and increase the activation of the antioxidant system, contributing to its protective effect against ethanol-derived gastric tissue damage in vivo. imrpress.com

The antimicrobial potential of compounds from Magnolia species has been widely investigated, with a primary focus on magnolol and honokiol. These compounds have shown promising antimicrobial activities against various pathogens, including phytopathogenic fungi and bacteria, as well as methicillin-resistant Staphylococcus aureus (MRSA) and other microorganisms relevant to periodontal disease. researchgate.netmdpi.comnih.govnih.gov While the Magnolia genus is recognized for its antimicrobial properties, specific detailed research findings directly attributing antimicrobial effects solely to this compound are not presented in the provided search results.

Antimicrobial Effects

Antibacterial Activity

While the Magnolia genus is recognized for producing compounds with antimicrobial properties, specific pre-clinical data focusing solely on the direct antibacterial activity of this compound itself is not extensively detailed in the current body of provided search results. The available literature predominantly highlights the antibacterial effects of related neolignan compounds, such as magnolol and honokiol, which are also found in Magnolia species. These related compounds have demonstrated significant activity against a range of bacteria, including oral pathogens like Actinobacillus actinomycetemcomitans, Porphyromonas gingivalis, Prevotella intermedia, Micrococcus luteus, and Bacillus subtilis. wikipedia.orgthegoodscentscompany.comuni.lu Furthermore, magnolol has shown potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and has exhibited synergistic effects when combined with antibiotics like oxacillin. nih.gov

Antifungal Activity

Similar to its antibacterial profile, direct pre-clinical studies specifically detailing the antifungal activity of this compound are not prominently featured in the provided search results. Research in this area primarily focuses on other neolignan compounds extracted from Magnolia plants, such as magnolol and honokiol. These compounds have demonstrated significant inhibitory effects against various fungal strains. For instance, magnolol and honokiol have shown antifungal efficacy against Candida species, including fluconazole-resistant Candida krusei, and dermatophytes such as Trichophyton mentagrophytes and Microsporum gypseum. cenmed.comresearchgate.netnih.govctdbase.orgwikidata.orgtcmsp-e.com These findings suggest a broader antifungal potential within the Magnolia chemical family, though specific investigations into this compound's direct antifungal mechanisms and efficacy require further dedicated study.

Renal Protective Effects (Contrast-Induced Nephropathy)

This compound has demonstrated significant renal protective effects, particularly in the context of contrast-induced nephropathy (CIN). CIN is a common complication in clinical procedures involving contrast media, often leading to acute kidney injury. guidetopharmacology.org Pre-clinical studies utilizing rat models of ioversol-induced CIN have shown that this compound pretreatment can effectively ameliorate renal injury. guidetopharmacology.org

Detailed Research Findings: A study investigating this compound's protective effects in a rat model of CIN revealed several key findings:

Amelioration of Renal Damage: this compound treatment improved renal tubular necrosis and reduced the deterioration of renal function. guidetopharmacology.org

Antioxidative Properties: Oxidative stress is a critical factor in the pathogenesis of CIN. This compound was found to reduce renal oxidative stress, indicated by lower levels of malondialdehyde (MDA) and higher levels of superoxide dismutase (SOD) in kidney tissue. guidetopharmacology.org In an in vitro oxidative stress model using HK2 cells treated with hydrogen peroxide (H₂O₂), this compound decreased reactive oxygen species (ROS) generation. guidetopharmacology.org

Antiapoptotic Effects: Apoptosis plays a significant role in acute kidney injury, including CIN. guidetopharmacology.org this compound suppressed caspase-3 activity and increased the expression of Bcl-2, both in vivo (in rats) and in vitro (in HK2 cells), indicating its antiapoptotic mechanism. guidetopharmacology.org

These findings suggest that this compound protects against CIN in rats through its antioxidative and antiapoptotic properties. guidetopharmacology.org Its ability to mitigate renal dysfunction and cellular damage in a pre-clinical CIN model highlights its potential as a therapeutic agent for this condition. guidetopharmacology.org

Structure Activity Relationship Sar Studies of Magnolin

Identification of Key Pharmacophores in Magnolin

This compound (PubChem CID: 169234) is classified as a lignan (B3055560), a class of natural products derived from the oxidative coupling of two phenylpropanoid units. Its inherent anticancer effects have been demonstrated across various experimental models, where it inhibits cell cycle progression, induces apoptosis, and exerts anti-invasion, antimetastasis, and antiproliferative effects through the modulation of several signaling pathways. mdpi.com

While direct, highly detailed pharmacophore identification for this compound is less extensively documented compared to its structural isomers, insights can be drawn from studies on its derivatives and the broader class of lignans (B1203133). The core lignan scaffold is fundamental to its bioactivity. For instance, a derivative of this compound, 4′-O-demethyl this compound, has shown effectiveness against lung and pancreatic cancers, suggesting that the phenolic hydroxyl groups and their potential for modification (e.g., demethylation) play a significant role in modulating its biological activity. mdpi.com The presence of allyl groups and phenolic hydroxyls, characteristic features of many bioactive lignans, are generally considered crucial for their pharmacological properties, including antioxidant and anti-inflammatory activities.

Modifications to this compound Structure and Resulting Bioactivity Changes

Structural modifications to natural compounds are often pursued to enhance their efficacy, improve bioavailability, or reduce potential side effects. For this compound, specific modifications and their direct impact on bioactivity have been reported, particularly in the context of its anticancer properties.

While detailed data tables on various this compound derivatives are limited in current literature, the general principles observed in the structural modification of related lignans, such as magnolol (B1675913) and honokiol (B1673403), provide a framework for understanding potential SAR trends. Modifications often focus on:

Phenolic hydroxyl groups: Alterations (e.g., methylation, acylation) can impact hydrogen bonding capabilities, lipophilicity, and interaction with enzymes or receptors.

Benzene rings: Substitutions on the aromatic rings can influence electronic properties, steric hindrance, and binding affinity.

Diene bonds: Changes to the allyl bisphenol structure can lead to altered activity, solubility, and bioavailability. researchgate.netnih.gov

Comparison of this compound with Related Lignans (e.g., Magnolol, Honokiol)

This compound, magnolol (PubChem CID: 72300), and honokiol (PubChem CID: 72303) are all bioactive lignans derived from Magnolia species. mdpi.commdpi.comtcmsp-e.comredalyc.org Magnolol and honokiol are structural isomers, meaning they share the same molecular formula (C18H18O2) but differ in the arrangement of their allyl and hydroxyl groups on the biphenyl (B1667301) scaffold. mdpi.comresearchgate.netnih.goveurekaselect.commdpi.com this compound (C23H28O7) has a different and more complex structure, being a tetrahydrofuran-type lignan, whereas magnolol and honokiol are biphenyl neolignans. redalyc.orglabsolu.ca Despite these structural differences, they often exhibit overlapping biological activities, including anti-inflammatory, antioxidant, and anticancer effects. mdpi.comresearchgate.netmdpi.comdarwin-nutrition.frjst.go.jpresearchgate.net

Key structural differences between magnolol and honokiol contribute to variations in their physicochemical properties and biological activities:

Hydroxyl Group Position: Magnolol possesses two hydroxyl groups at the ortho-positions, while honokiol has an asymmetric structure with one hydroxyl group at the ortho- and one at the para-position. aging-us.com

Antioxidant Activity: This difference in hydroxyl group arrangement impacts their antioxidant potential. The di-ortho-hydroxyl group in magnolol can form intramolecular hydrogen bonds, which may influence its ability to donate hydrogen atoms to radicals. aging-us.com Honokiol, with its asymmetric structure, exhibits superior antioxidant capability compared to magnolol, as its uneven electron distribution makes it more prone to donating hydrogen atoms to reactive oxygen species (ROS). darwin-nutrition.fraging-us.com

Solubility and Stability: Both compounds are highly hydrophobic with poor water solubility, which can limit their clinical applications. nih.govmdpi.com However, their pH-dependent solubility profiles differ: magnolol shows lower solubility than honokiol at acidic pH but higher solubility at alkaline pH. nih.govmdpi.com Honokiol is generally less stable than magnolol, particularly at neutral and basic pH values. nih.govmdpi.com

The subtle structural variations between magnolol and honokiol lead to distinct differences in their activities across various cancer cell types. For instance, the pro-apoptotic effect of honokiol has been observed to be more potent than that of magnolol in glioblastoma cancer cells. mdpi.com In antifungal activity against Saprolegnia parasitica, honokiol (EC50 = 4.38 mg/L) showed slightly greater potency than magnolol (EC50 = 4.92 mg/L), with both compounds demonstrating that the double bond and hydroxyl groups are important for their inhibitory effects. nih.gov

The following table summarizes some comparative aspects of this compound, magnolol, and honokiol:

FeatureThis compoundMagnololHonokiol
Compound Type Tetrahydrofuran-type lignanBiphenyl neolignan (isomer of honokiol)Biphenyl neolignan (isomer of magnolol)
Molecular Formula C23H28O7 labsolu.caC18H18O2 nih.govC18H18O2 wikipedia.org
Key Structural Features Lignan scaffold, phenolic hydroxyls, allyl groups (inferred from derivatives)Two ortho-hydroxyl groups, two allyl groupsOne ortho- and one para-hydroxyl group, two allyl groups
Antioxidant Activity Exhibited mdpi.comExhibited, but less potent than honokiol darwin-nutrition.fraging-us.comSuperior to magnolol darwin-nutrition.fraging-us.com
Anticancer Activity Demonstrated mdpi.comDemonstrated researchgate.netjst.go.jpresearchgate.netDemonstrated, sometimes more potent than magnolol researchgate.netjst.go.jpmdpi.com
Water Solubility Poor (inferred from general lignan properties)Poor (12.5 µg/mL at RT) mdpi.comPoor (50.6 µg/mL at RT) mdpi.com
Stability (Information not explicitly provided)More stable than honokiol at neutral/basic pH nih.govmdpi.comLess stable than magnolol at neutral/basic pH nih.govmdpi.com

Future Directions and Translational Research in Magnolin

Advanced Pre-clinical Models for Magnolin Efficacy and Mechanism Elucidation

To fully understand this compound's therapeutic potential and underlying mechanisms, researchers are increasingly employing sophisticated pre-clinical models that more accurately mimic human physiological and pathological conditions.

Organoids and 3D Cell Culture Models

Three-dimensional (3D) cell culture systems, including organoids, represent a significant advancement over traditional two-dimensional (2D) monolayer cultures by better mimicking the in vivo microenvironment and tissue microarchitecture nih.govmdpi.comnih.gov. These models allow cells to proliferate, aggregate, and differentiate in a manner more akin to natural tissues, providing a more physiologically relevant platform for drug efficacy testing and disease mechanism studies nih.govupmbiomedicals.com. Organoids, in particular, are complex 3D in vitro cellular structures that can replicate the structure and physiological functions of organs or tissues in vivo, exhibiting characteristics such as cell proliferation, differentiation, self-renewal, self-assembly, long-term culture, and genetic stability upmbiomedicals.comresearchgate.net.

The advantages of 3D cell cultures and organoids make them invaluable for investigating compounds like this compound. They are crucial for elucidating tumor biology, especially in addressing questions related to indolent disease, metastatic colonization, dormancy, relapse, and the evolution of drug resistance, areas where standard 2D models are often inadequate nih.gov. For instance, lung cancer cells have been used to produce organoids to evaluate the anticancer activity of compounds, demonstrating the utility of these models in assessing therapeutic agents researchgate.net. While specific studies on this compound using organoids or 3D cell cultures were not found in the immediate search, the general utility of these models strongly indicates their future potential for detailed efficacy and mechanism elucidation studies of this compound across various disease contexts.

Genetically Engineered Animal Models

Genetically Engineered Mouse Models (GEMMs) are indispensable tools in preclinical research, offering a powerful platform for validating candidate cancer genes and drug targets, assessing therapy efficacy, dissecting the impact of the tumor microenvironment, and evaluating mechanisms of drug resistance embopress.orgnih.gov. Unlike cancer cell inoculation models, GEMMs develop de novo tumors within a natural, immune-proficient microenvironment, closely mimicking the histopathological and molecular features of human counterparts, including genetic heterogeneity and spontaneous progression to metastatic disease embopress.orgnih.govcrownbio.com.

These models provide unique opportunities to study tumor development and progression, as tumor growth mimics primary human tumor growth, accompanied by features such as profound immune suppression and escape from immune surveillance crownbio.com. GEMMs are particularly well-suited for investigating the potential of cancer immunotherapy embopress.org. The ability of GEMMs to capture both tumor cell-intrinsic and cell-extrinsic factors that drive tumor initiation and progression makes them crucial for preclinical research nih.gov. The application of GEMMs would be highly beneficial for this compound research, allowing for a comprehensive understanding of its therapeutic effects and mechanisms within a complex, physiologically relevant living system, especially in areas like cancer or inflammatory diseases where its activity has been noted.

Biomarker Discovery for this compound Therapeutic Effects

The identification of specific biomarkers for this compound's therapeutic effects would enable researchers to predict patient response, monitor treatment efficacy, and tailor therapies more precisely, minimizing unnecessary treatments nih.gov. Metabolomics, a field focused on the study of small-molecule metabolites, is an important tool for biomarker discovery and therapeutic target identification, particularly for natural products and herbal compounds, as it can reveal their efficacy and mechanisms of action from the perspective of small-molecule metabolism mdpi.com. Future research on this compound will likely involve extensive efforts to identify molecular signatures or other measurable indicators that correlate with its pharmacological actions, thereby facilitating its development as a targeted therapeutic agent.

Development of Novel this compound Derivatives and Analogs

The development of novel derivatives and analogs of natural products like this compound is a significant area of research aimed at enhancing their pharmacological characteristics, improving bioavailability, or targeting specific pathways more effectively. While direct information on this compound derivatives was limited in the provided search results, extensive research has been conducted on Magnolol (B1675913) and Honokiol (B1673403), which are related biphenolic neolignans also isolated from Magnolia officinalis researchgate.netresearchgate.netnih.gov. These studies provide a strong precedent for similar efforts with this compound.

Researchers have synthesized derivatives and analogs of Magnolol to improve their pharmacological actions, such as increasing activity at human cannabinoid CB1 and CB2 receptors researchgate.net. Allylmagnolols, synthesized via O-alkylation followed by Claisen rearrangement, have demonstrated promising free radical scavenging effects in in vitro models compared to Magnolol, highlighting the potential for enhanced antioxidant properties through structural modification researchgate.netnih.gov. Similarly, structural modification of Honokiol through chemical synthesis has been carried out to improve its antitumor activity and clarify structure-activity relationships nih.gov. For instance, formylated Honokiol derivatives have shown potent antitumor effects in lung carcinoma models by inhibiting cell proliferation and inducing apoptosis nih.gov.

These findings underscore the potential for designing and synthesizing novel this compound derivatives with improved therapeutic profiles. The modifications could aim to enhance potency, selectivity, metabolic stability, or reduce potential off-target effects.

Table 1: Examples of Structural Modifications and Enhanced Properties of Related Magnolia Lignans (B1203133)

CompoundType of ModificationEnhanced Property/TargetReference
MagnololAlkyl chain variations, phenolic hydroxyl protectionImproved pharmacological characteristics, cannabinoid receptor activity researchgate.net
MagnololO-alkylation followed by Claisen rearrangement (e.g., Allylmagnolols)Potent antioxidant activity, free radical scavenging researchgate.netnih.gov
HonokiolFormylation (e.g., 3,5'-diformylated Honokiol [HK-(CHO)2])Potent antitumor effects, inhibition of cell proliferation, apoptosis induction nih.gov

Drug Repurposing Strategies involving this compound

Drug repurposing, also known as repositioning or reprofiling, is an increasingly attractive and economically viable strategy for identifying new clinical applications for existing approved or investigational drugs researchgate.netnih.govtechnologynetworks.com. This approach significantly reduces the time and investment typically required for traditional drug discovery and development researchgate.netnih.gov. Repurposing can arise from the serendipitous discovery of off-target effects or newly recognized actions of existing compounds technologynetworks.com.

Various strategies are employed in drug repurposing, including experimental and computational methodologies nih.govmdpi.com. Experimental approaches involve activity-based screening, cell-based assays, and animal models to identify new pharmacological applications mdpi.com. Computational methods encompass virtual screening, machine learning, and network/genomics-based approaches, which help uncover new drug-disease correlations nih.govtechnologynetworks.comnih.gov.

Given this compound's diverse reported pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties, it is a strong candidate for drug repurposing strategies. Researchers could explore its efficacy in conditions beyond its traditionally studied indications. For example, if this compound exhibits a novel mechanism of action in a particular pathway, it could be repurposed for diseases where that pathway is implicated. While specific repurposing efforts involving this compound were not detailed in the provided search results, the general principles of drug repurposing suggest a promising avenue for its future development.

Clinical Translation Potential of this compound

The ultimate goal of preclinical research on compounds like this compound is their successful translation into clinical applications for patient benefit. Preclinical studies on Magnolol, a closely related compound, have demonstrated "tremendous therapeutic potential" and suggest it as a "promising multi-target drug candidate for cancer therapy" mdpi.com. However, it is crucial to note that clinical evidence for the efficacy of Magnolol is still lacking, and more clinical investigations are necessary to fully realize its therapeutic potential mdpi.com.

The journey from preclinical success to clinical translation is complex and demands rigorous testing and strategic planning isscr.orgtd2inc.com. Before new interventions can proceed to human trials, robust preclinical evidence of safety and efficacy must be established, along with a plausible mechanism of action isscr.org. This includes comprehensive pharmacokinetic and biodistribution studies to understand how the compound behaves in living systems td2inc.comd-nb.info. Patient-derived xenograft (PDX) models, which preserve human tumor heterogeneity and resistance mechanisms, offer advantages for de-risking clinical translation, particularly in oncology td2inc.com.

While the preclinical findings for this compound and related lignans are encouraging, the path to clinical translation involves overcoming significant challenges, such as ensuring consistent performance in patients and addressing potential unexpected toxicities d-nb.info. Adhering to stringent design and reporting standards for preclinical studies is vital to provide a strong scientific rationale for progression into human trials isscr.org. The ongoing research into this compound's mechanisms and efficacy in advanced preclinical models is a critical step towards assessing and realizing its potential for clinical translation.

Q & A

Q. What validated methodologies exist for quantifying magnolin in plant extracts or biological samples?

Quantification of this compound typically employs High-Performance Liquid Chromatography (HPLC) with UV detection. Key steps include:

  • Sample preparation : Use methanol or ethanol for extraction, followed by filtration to remove particulates .
  • Chromatographic conditions : A C18 column with a mobile phase of acetonitrile-water (e.g., 65:35 v/v) at 1.0 mL/min flow rate, with detection at 230–290 nm .
  • Validation : Calibration curves (linear range: 0.1–100 µg/mL, R² > 0.99), intra-day precision (<5% RSD), and recovery rates (85–115%) are critical for reproducibility .

Q. How can researchers ensure the purity and stability of this compound in experimental settings?

  • Purity verification : Combine HPLC with mass spectrometry (LC-MS) to confirm molecular identity (MW: 416.46 g/mol; CAS: 31008-18-1) and detect impurities .
  • Storage : Store this compound in anhydrous DMSO (45 mg/mL stock) at -80°C for long-term stability; avoid freeze-thaw cycles to prevent degradation .

Q. What in vitro models are appropriate for preliminary screening of this compound’s anticancer activity?

  • Use colorectal cancer cell lines (e.g., HCT116, SW480) with viability assays (MTT, CCK-8) at concentrations of 10–100 µM. Include autophagy inhibitors (e.g., chloroquine) to assess mechanism specificity .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data on this compound’s oral bioavailability (54.3–76.4%) be resolved?

  • Study design : Conduct cross-species PK studies (rats vs. humanized liver models) to account for metabolic differences in CYP2C and CYP3A4 enzymes .
  • Analytical adjustments : Use stable isotope-labeled this compound as an internal standard in LC-MS to improve quantification accuracy in plasma .
  • Protein binding : Measure free vs. bound this compound (71.3–80.5% binding in rats) using equilibrium dialysis to clarify bioavailability discrepancies .

Q. What experimental strategies elucidate this compound’s dual role in autophagy induction and cell cycle arrest?

  • Mechanistic assays : Perform RNA-seq to identify LIF/Stat3/Mcl-1 pathway targets, followed by CRISPR-Cas9 knockout models to validate gene dependencies .
  • Time-resolved analysis : Use live-cell imaging (e.g., FUCCI reporters) to correlate autophagy flux (LC3-II puncta) with cell cycle phase duration .

Q. How can researchers address variability in this compound’s metabolic profiling across studies?

  • Metabolite mapping : Use tandem LC-MS/MS with authentic standards (e.g., 4’-O-desmethyl this compound) to distinguish phase I/II metabolites .
  • Enzyme inhibition : Co-administer CYP2C8/19 inhibitors (e.g., montelukast) in vivo to isolate primary metabolic pathways .

Q. What statistical approaches are recommended for analyzing dose-response contradictions in this compound’s anti-inflammatory effects?

  • Nonlinear modeling : Apply a Hill equation to EC50 calculations, accounting for receptor saturation effects at high doses (>50 µM) .
  • Multivariate analysis : Include covariates like oxidative stress markers (e.g., ROS levels) to contextualize dose-dependent outcomes .

Methodological Best Practices

Q. How should researchers design studies to isolate this compound’s ERK1/2 inhibition (IC50: 16.5–87 nM) from off-target effects?

  • Selectivity panels : Screen this compound against a kinase profiling array (e.g., 400+ kinases) to confirm ERK1/2 specificity .
  • Pathway modulation : Combine ERK1/2 siRNA silencing with this compound treatment to quantify additive vs. synergistic effects .

Q. What protocols optimize this compound’s solubility and bioavailability in preclinical models?

  • Formulation : Use nanoemulsions (e.g., Tween-80/PEG-400) to enhance aqueous solubility beyond DMSO limitations .
  • PK/PD integration : Collect serial blood/tissue samples post-administration to model absorption-distribution kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnolin
Reactant of Route 2
Magnolin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.